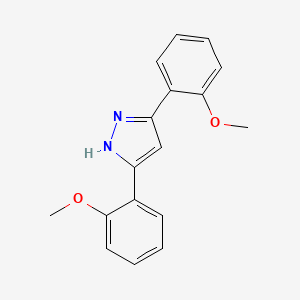![molecular formula C6H8O2 B6164246 3-oxabicyclo[4.1.0]heptan-5-one CAS No. 1626336-25-1](/img/no-structure.png)
3-oxabicyclo[4.1.0]heptan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxabicyclo[4.1.0]heptan-5-one, also known as Oxabicycloheptanone, is a cyclic ketone with a bicyclic structure containing seven carbon atoms and one oxygen atom. It is a versatile compound that has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. 1.0]heptan-5-one.
Wissenschaftliche Forschungsanwendungen
3-oxabicyclo[4.1.0]heptan-5-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. In addition, 3-oxabicyclo[4.1.0]heptan-5-one has been used in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects of various compounds.
Wirkmechanismus
The exact mechanism of action of 3-oxabicyclo[4.1.0]heptan-5-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme can lead to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased heart rate, and increased alertness.
Biochemical and Physiological Effects
3-oxabicyclo[4.1.0]heptan-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of the neurotransmitter acetylcholine in the body, which can lead to increased muscle contraction, increased heart rate, and increased alertness. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have anti-cancer effects, as well as anti-fungal and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-oxabicyclo[4.1.0]heptan-5-one has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. Another advantage is that it is a versatile compound, making it suitable for a variety of applications. However, it is important to note that 3-oxabicyclo[4.1.0]heptan-5-one is a relatively unstable compound, and it can be easily degraded by light and heat. In addition, it is important to note that 3-oxabicyclo[4.1.0]heptan-5-one is a relatively toxic compound, and it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 3-oxabicyclo[4.1.0]heptan-5-one. One potential direction is to further explore its use as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. Another potential direction is to further explore its use in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects of various compounds. Additionally, further research could be done to explore the potential therapeutic applications of 3-oxabicyclo[4.1.0]heptan-5-one, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential industrial applications of 3-oxabicyclo[4.1.0]heptan-5-one, such as its potential use as a polymer precursor or as a fuel additive.
Synthesemethoden
3-oxabicyclo[4.1.0]heptan-5-one can be synthesized from a variety of starting materials. One method of synthesis involves the reaction of 2-methyl-2-butene with ethyl chloroformate. This reaction yields a cyclic ketone, which can then be further reacted with either a base or an acid to yield 3-oxabicyclo[4.1.0]heptan-5-one. Another method involves the reaction of 2-methyl-2-butene with a base such as potassium tert-butoxide. This reaction yields a cyclic ketone, which can then be further reacted with an acid to yield 3-oxabicyclo[4.1.0]heptan-5-one.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-oxabicyclo[4.1.0]heptan-5-one can be achieved through a Diels-Alder reaction followed by a ring-opening reaction.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and methyl vinyl ketone are reacted in the presence of acetic acid and sodium acetate to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with methanol and hydrochloric acid to form the intermediate product.", "Step 3: The intermediate product is then treated with sodium hydroxide and water to undergo ring-opening and form 3-oxabicyclo[4.1.0]heptan-5-one as the final product." ] } | |
CAS-Nummer |
1626336-25-1 |
Produktname |
3-oxabicyclo[4.1.0]heptan-5-one |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




